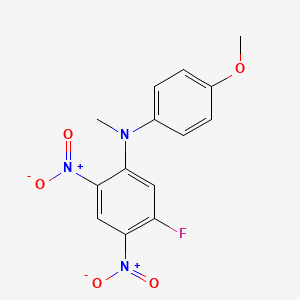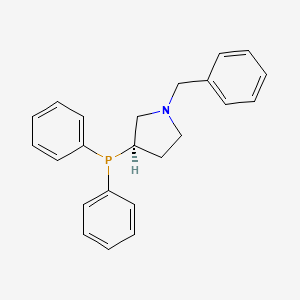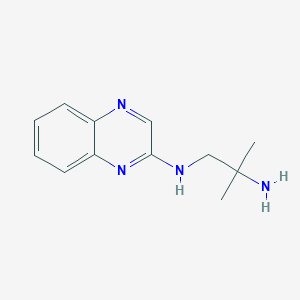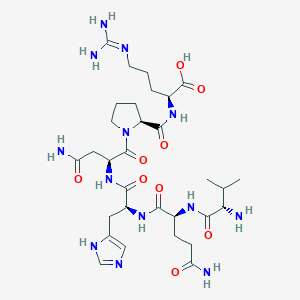
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- is an organic compound with a complex structure It is characterized by the presence of a benzenamine core substituted with fluorine, methoxyphenyl, methyl, and dinitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- typically involves multiple steps. One common method starts with the nitration of benzenamine to introduce nitro groups at specific positions. This is followed by the introduction of a fluorine atom through halogenation. The methoxyphenyl and methyl groups are then added via electrophilic aromatic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 5-fluoro-N-methyl-2-nitro-: This compound shares some structural similarities but lacks the methoxyphenyl and additional nitro groups.
Benzenamine, 4-methoxy-N-methyl-2,4-dinitro-: Similar but without the fluorine substitution.
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-2-nitro-: Lacks one of the nitro groups compared to the target compound.
Uniqueness
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
377090-11-4 |
|---|---|
Molekularformel |
C14H12FN3O5 |
Molekulargewicht |
321.26 g/mol |
IUPAC-Name |
5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12FN3O5/c1-16(9-3-5-10(23-2)6-4-9)13-7-11(15)12(17(19)20)8-14(13)18(21)22/h3-8H,1-2H3 |
InChI-Schlüssel |
AFLLNFJBMBHXMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)

![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)


![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)
![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)


![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)


